Phenoxyl Radical Stabilization via Intramolecular S···O Interaction: BDE(O–H) Comparison Against Classic Phenols
The 7-hydroxybenzo[b]thiophene scaffold, from which the target methyl ester is derived, exhibits a calculated O–H bond dissociation energy of 77.1 kcal mol⁻¹ at the M062X/aug-cc-pVDZ level [1]. This value is substantially lower than the BDE(O–H) of unactivated phenol (ca. 86–88 kcal mol⁻¹) and approaches that of α-tocopherol (ca. 75.8 kcal mol⁻¹ for the chromanol O–H) [1]. The stabilization arises from a noncovalent S···O interaction between the ring sulfur and the 7‑hydroxy oxygen, which is geometrically impossible in the non‑hydroxylated methyl benzo[b]thiophene-2-carboxylate or in 5‑hydroxy regioisomers [1]. In comparative radical‑trapping experiments, a benzannulated thiophene analogue (compound 5 in the reference) was three‑times more reactive than the corresponding non‑thiophene tocopherol analogue [1].
| Evidence Dimension | O–H bond dissociation energy (BDE(O–H)) – gas-phase DFT |
|---|---|
| Target Compound Data | 77.1 kcal mol⁻¹ (7-hydroxybenzo[b]thiophene core; computed at M062X/aug-cc-pVDZ) |
| Comparator Or Baseline | Unactivated phenol: ca. 86–88 kcal mol⁻¹; α-tocopherol: ca. 75.8 kcal mol⁻¹ |
| Quantified Difference | ~9–11 kcal mol⁻¹ lower vs. phenol; within ~1.3 kcal mol⁻¹ of α-tocopherol |
| Conditions | DFT calculation, gas phase, M062X/aug-cc-pVDZ level of theory |
Why This Matters
A lower BDE(O–H) translates directly into faster hydrogen‑atom transfer (HAT) rates, meaning the target compound's core structure is pre‑validated for antioxidant lead optimization, a property absent in non‑hydroxylated or regioisomeric benzothiophene‑2‑carboxylates.
- [1] Menichetti, S.; Amorati, R.; Viglianisi, C.; et al. Role of Noncovalent Sulfur···Oxygen Interactions in Phenoxyl Radical Stabilization: Synthesis of Super Tocopherol-like Antioxidants. Org. Lett. 2016, 18 (20), 5304–5307. https://doi.org/10.1021/acs.orglett.6b02557. View Source
